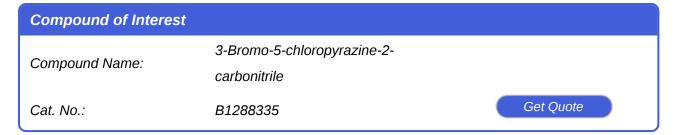


# 3-Bromo-5-chloropyrazine-2-carbonitrile chemical properties

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An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **3-Bromo-5-chloropyrazine-2-carbonitrile**, a key intermediate for researchers, scientists, and professionals in drug development.

#### **Chemical Properties and Identifiers**

**3-Bromo-5-chloropyrazine-2-carbonitrile** is a halogenated heterocyclic compound. Its structure incorporates a pyrazine ring, which is a common scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	440124-25-4[1][2]
Molecular Formula	C₅HBrClN₃[1]
Synonyms	2-Pyrazinecarbonitrile, 3-bromo-5-chloro-

Table 2: Physicochemical Properties



Property	Value
Molecular Weight	218.44 g/mol [1][3]
Monoisotopic Mass	216.90424 u[1]
ACD/LogP	1.77[1]
Polar Surface Area	49.57 Ų[1]
Hydrogen Bond Acceptors	3[1]
Hydrogen Bond Donors	0[1]
Vapor Pressure	0.001 mmHg at 25°C[1]
Enthalpy of Vaporization	54.956 kJ/mol[1]
Index of Refraction	1.636[1]
Molar Refractivity	39.466 cm <sup>3</sup> [1]
Molar Volume	110.144 cm³[1]
Surface Tension	82.862 dyne/cm[1]
Flash Point	141°C[2]

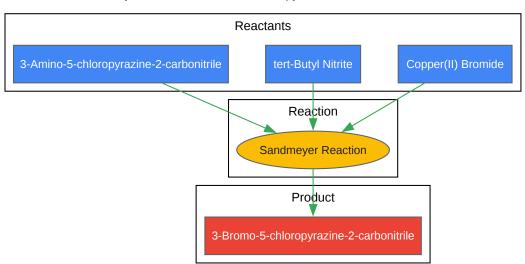
## **Synthesis and Reactivity**

The primary synthetic route to **3-Bromo-5-chloropyrazine-2-carbonitrile** is via a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry is used to convert an aryl amine into an aryl halide through the formation of a diazonium salt intermediate.

#### **Synthetic Pathway**

The synthesis starts from 3-Amino-5-chloropyrazine-2-carbonitrile. This precursor is treated with a diazotizing agent, such as tert-butyl nitrite, to form an in-situ diazonium salt. Subsequent reaction with a bromine source, like copper(II) bromide, yields the final product.





Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile

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Synthesis Workflow

#### **Experimental Protocol: Sandmeyer Reaction**

While a detailed, step-by-step protocol for this specific synthesis is not publicly available, a general procedure based on the cited literature involves the following steps:[3]

- Diazotization: The starting material, 3-Amino-5-chloropyrazine-2-carbonitrile, is dissolved in a
  suitable organic solvent. tert-Butyl nitrite is added to the solution to initiate the formation of
  the diazonium salt. This step is typically carried out at reduced temperatures to ensure the
  stability of the diazonium intermediate.
- Halogenation: Copper(II) bromide is introduced to the reaction mixture. The mixture is then
  heated, typically to around 65°C, to facilitate the substitution of the diazonium group with a
  bromine atom.



- Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent.
- Purification: The final product is purified using techniques such as column chromatography to yield pure **3-Bromo-5-chloropyrazine-2-carbonitrile**.

## **Reactivity Profile**

The pyrazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The bromine and chlorine atoms are good leaving groups and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for its application as a versatile building block in the synthesis of more complex molecules.

#### **Spectroscopic Characterization**

Specific spectroscopic data for **3-Bromo-5-chloropyrazine-2-carbonitrile** is not readily available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of the closely related compound, **3-Chloropyrazine-2-carbonitrile**.[5]

Table 3: Predicted Spectroscopic Data



Technique	Predicted Features
<sup>1</sup> H NMR	A single signal in the aromatic region (likely around 8.5-9.0 ppm) corresponding to the lone proton on the pyrazine ring.
<sup>13</sup> C NMR	Five distinct signals are expected: one for the nitrile carbon (around 115 ppm), and four for the pyrazine ring carbons (in the range of 130-155 ppm). The carbon atoms attached to the halogens will be significantly downfield.
IR Spectroscopy	A sharp absorption band around 2230-2250 cm <sup>-1</sup> characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm <sup>-1</sup> .
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine and chlorine atoms.

## **Applications in Drug Discovery**

Halogenated pyrazines are important intermediates in the synthesis of pharmacologically active compounds. The presence of multiple reaction sites on **3-Bromo-5-chloropyrazine-2-carbonitrile** allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. Pyrazine-based compounds have been investigated for a wide range of therapeutic applications, including as tuberculostatic agents.[5]

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3-Bromo-5-chloropyrazine-2-carbonitrile** is not readily available. However, based on data for structurally similar compounds such as **3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile**, the following hazards are likely:[6]

• H302: Harmful if swallowed.



- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. It should be stored in a cool, dry environment.[1]

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